Involucrin

Keratinocyte differentiation Cornified envelope Transglutaminase

Involucrin (INV; IVL) is a 68-kDa soluble precursor protein of the keratinocyte cornified cell envelope (CE). Synthesized in the suprabasal layers of stratified squamous epithelia, it serves as an early scaffold for the assembly of the insoluble CE during terminal differentiation.

Molecular Formula C27H38O8
Molecular Weight 490.6 g/mol
CAS No. 60108-77-2
Cat. No. B1238512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInvolucrin
CAS60108-77-2
Synonymsinvolucrin
Molecular FormulaC27H38O8
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C27H38O8/c1-15(2)22-19(33-17(4)28)12-16(3)10-9-11-27(5)25(35-27)24(22)34-26(29)18-13-20(30-6)23(32-8)21(14-18)31-7/h10,13-15,19,22,24-25H,9,11-12H2,1-8H3/b16-10-
InChIKeyFSBLXTAIINGBJY-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Involucrin (CAS 60108-77-2) for Scientific Procurement: A Cornified Envelope Scaffold Protein


Involucrin (INV; IVL) is a 68-kDa soluble precursor protein of the keratinocyte cornified cell envelope (CE) [1]. Synthesized in the suprabasal layers of stratified squamous epithelia, it serves as an early scaffold for the assembly of the insoluble CE during terminal differentiation [2]. Involucrin contains approximately 150 glutamine residues, a subset of which serve as substrates for transglutaminase-mediated ε-(γ-glutamyl)lysine cross-linking to other CE components including loricrin, small proline-rich proteins (SPRs), desmoplakin, and keratins [3].

Why Involucrin (CAS 60108-77-2) Cannot Be Substituted with Other Cornified Envelope Proteins


Involucrin, loricrin, filaggrin, and the small proline-rich proteins (SPRs) are all CE precursors encoded within the epidermal differentiation complex (EDC) on chromosome 1q21, yet their functional roles are non-redundant [1]. Involucrin functions as an early scaffold protein that is incorporated into the CE prior to loricrin, establishing the initial cross-linked framework [2]. Its extended, flexible, rod-shaped structure (length ~460 Å, axial ratio ~30:1) enables it to cross-link proteins separated by substantial distances, a structural feature absent from the more compact, glycine-rich loricrin [3]. Furthermore, involucrin exhibits differential sensitivity to regulatory stimuli—for example, retinoic acid upregulates involucrin expression while suppressing loricrin—demonstrating that these proteins are subject to distinct transcriptional control mechanisms [4]. Generic substitution among CE proteins is therefore scientifically invalid for experiments requiring precise assessment of early differentiation, scaffold assembly kinetics, or retinoid-responsive gene regulation.

Involucrin (CAS 60108-77-2): Quantified Differentiation Evidence for Scientific Selection


Involucrin as the Earliest Scaffold Protein in Cornified Envelope Assembly: Direct Cross-Link Evidence

Involucrin is the earliest CE protein to become cross-linked, forming the initial scaffold upon which other CE precursors assemble [1]. Proteolytic digestion of human foreskin CEs after saponification released involucrin as the most abundant solubilized protein (~20% of total CE protein) [1]. Amino acid sequencing identified specific cross-link sites: Gln495 and Gln496 cross-link to desmoplakin; Gln288 cross-links to keratins; and Lys468, Lys485, Lys508 along with Gln465 and Gln489 form interchain involucrin-involucrin cross-links [1].

Keratinocyte differentiation Cornified envelope Transglutaminase Isopeptide cross-linking

Molecular Architecture of Involucrin: Quantified Dimensions Enable Unique Cross-Bridging Function

Biophysical characterization using computer algorithms, circular dichroism, and electron microscopy revealed that involucrin is an extended, flexible, rod-shaped molecule with a length of 460 Å and an axial ratio of approximately 30:1 [1]. It possesses 50-75% α-helical content, with glutamine residues circumferentially distributed along the α-helical segments—a pattern conserved across species [1].

Protein biophysics Cornified envelope Structural biology Cross-linking

Calcium-Induced Differentiation: Quantified Involucrin Expression in Normal Human Keratinocytes

In normal human keratinocytes (NHK), the proportion of involucrin-positive cells increases in a calcium- and serum-dependent manner [1]. Flow cytometric analysis using anti-involucrin antibody quantified the differentiated cell population with high precision across large sample numbers [1].

Keratinocyte culture Calcium switch Flow cytometry Differentiation quantification

Differential Retinoic Acid Response: Involucrin Upregulated While Loricrin Suppressed In Vivo

Topical retinoic acid (RA) treatment of human skin in vivo produced opposing effects on involucrin versus loricrin expression, despite both being CE precursors [1]. Immunocytochemical analysis of biopsies from acute (4-day occlusion) and chronic (16-week nightly) RA treatment revealed distinct regulatory patterns [1].

Retinoid biology Epidermal differentiation In vivo pharmacology Biomarker

Transglutaminase Substrate Specificity: Preferential Utilization of Glutamine 496

Although human involucrin contains 150 glutamine residues that are potential transglutaminase (TGase) substrates, enzyme specificity is highly selective under physiological conditions [1]. In solution, approximately 80 of the 150 glutamines can serve as amine acceptors; however, when involucrin is bound to membranes carrying TGase 1, only five glutamines are utilized, with Gln496 being the most favored [2].

Enzyme kinetics Post-translational modification Transglutaminase Cross-linking

Oxygen Regulation of Involucrin in Squamous Cell Carcinoma: Hypoxia Induction with Km ~15 mmHg

Involucrin expression is oxygen-regulated in squamous cell carcinoma cells, with hypoxia inducing protein accumulation [1]. In moderately differentiated SCC9 cells, involucrin induction occurs with a Km of approximately 15 mmHg pO2 and a steep transition from minimum to maximum expression over less than an order of magnitude change in pO2 [1].

Tumor hypoxia Squamous cell carcinoma Oxygen-regulated protein Biomarker

Validated Application Scenarios for Involucrin (CAS 60108-77-2) Based on Comparative Evidence


Quantitative Flow Cytometry for Keratinocyte Differentiation Screening

Involucrin immunostaining combined with flow cytometry enables precise quantification of differentiated keratinocyte populations, with baseline values of ~8% involucrin-positive cells in low calcium increasing to ~37% in high calcium with serum (4.6-fold induction) [1]. This method supports high-throughput screening of cosmetic ingredients, topical pharmaceuticals, and genetic modulators of epidermal differentiation [1].

Early Cornified Envelope Scaffold Assembly Studies

Involucrin is the first CE protein incorporated into the assembling envelope, cross-linking to desmoplakin (via Gln495/496), keratins (via Gln288), and itself (via Lys468/485/508 and Gln465/489) [2]. This makes involucrin-specific reagents essential for studying the initiation of CE formation, as loricrin and SPRs are incorporated later and cannot substitute for this early scaffold detection [2].

Retinoid Pharmacodynamic Monitoring in Dermatological Research

Topical retinoic acid treatment upregulates involucrin expression (7 of 10 acute samples; 14 of 19 chronic samples) while simultaneously suppressing loricrin expression (5 of 10 acute samples), with keratins 1 and 10 unchanged [3]. Involucrin immunostaining is therefore a specific retinoid-responsive biomarker, enabling pharmacodynamic assessment of retinoid efficacy in human skin studies where loricrin or keratin markers would be uninformative [3].

Endogenous Tumor Hypoxia Marker in Squamous Cell Carcinoma

Involucrin is oxygen-regulated with a Km of ~15 mmHg pO2 in SCC9 cells, comparable to HIF-1α, CAIX, and VEGF [4]. Its expression is detected in the majority of hypoxic cells in head and neck and cervical SCC [4]. This positions involucrin immunohistochemistry as an endogenous alternative to extrinsic hypoxia markers like pimonidazole for assessing tumor oxygenation in moderately differentiated SCC [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Involucrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.